- Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-PositionsJournal of Medicinal Chemistry, 2007, 50(2), 199-210,
Cas no 922718-57-8 (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline)

922718-57-8 structure
Nome do Produto:2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
N.o CAS:922718-57-8
MF:C16H24BNO2
MW:273.17826461792
MDL:MFCD11044665
CID:796976
PubChem ID:16102686
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- 1,2,3,4-TETRAHYDRO-2-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-ISOQUINOLINE
- 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline
- Isoquinoline,1,2,3,4-tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1,2,3,4-Tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (ACI)
- 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
- 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester
- SCHEMBL586404
- CS-0131457
- MFCD11044665
- 922718-57-8
- XLB71857
- G18852
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-boronic acid pinacol ester
- SB39952
- DTXSID40582875
- SY040981
- BS-24799
-
- MDL: MFCD11044665
- Inchi: 1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14/h6-7,10H,8-9,11H2,1-5H3
- Chave InChI: QRMAQYCEYDOEGC-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1C=C2CCN(CC2=CC=1)C
Propriedades Computadas
- Massa Exacta: 273.1900092g/mol
- Massa monoisotópica: 273.1900092g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 1
- Complexidade: 356
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 21.7Ų
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Informações de segurança
- Condição de armazenamento:Sealed in dry,2-8°C
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD52621-1g |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
922718-57-8 | 98% | 1g |
¥2780.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10787-1G |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
922718-57-8 | 95% | 1g |
¥ 4,290.00 | 2023-04-13 | |
TRC | M010667-100mg |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
922718-57-8 | 100mg |
$ 335.00 | 2022-06-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD52621-250mg |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
922718-57-8 | 98% | 250mg |
¥1448.0 | 2024-04-17 | |
eNovation Chemicals LLC | Y1005073-5g |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 95% | 5g |
$2235 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-500mg |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 96% | 500mg |
2332.12CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-5g |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 96% | 5g |
11448.57CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-50mg |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 96% | 50mg |
1034.61CNY | 2021-05-07 | |
1PlusChem | 1P006MAS-1g |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
922718-57-8 | 97% | 1g |
$993.00 | 2023-12-15 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-250mg |
2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |
922718-57-8 | 96% | 250mg |
¥2605.69 | 2025-01-21 |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Método de produção
Método de produção 1
Condições de reacção
1.1 8 h, rt
1.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 24 h, 3 atm, rt
1.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 24 h, 3 atm, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C
Referência
- Naphthyridine derivatives as PRC2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 1 h, 100 °C
Referência
- Preparation of dihydrobenzofuranylmethylaminoimidazopyrimidine derivatives for use as PRC2 inhibitors, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
Referência
- (1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives as protein kinase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 16 h, 100 °C
Referência
- Pyrrolo[2,3-b]pyridines as HPK1 inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
Referência
- PRC2 inhibitors for use in treating blood disorders, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 18 h, 90 °C
Referência
- Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivityMedChemComm, 2014, 5(10), 1533-1539,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 °C; 25 °C → 90 °C; 2 h, 90 °C
Referência
- Preparation of resorcinol derivative as hsp90 inhibitor useful in the treatment of related diseases, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, rt → 100 °C
Referência
- Preparation of spiro cyclopropylindolinone compounds as Kinase inhibitors for treating cancer, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C
Referência
- Preparation of imidazopyrimidine amines as Prc2(Polycomb Repressive Complex 2) inhibitors useful in the treatment of blood disorders, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C
Referência
- Process for preparation of compound having kinase inhibitory function and application thereof, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C
Referência
- Imidazo[1,2-c]pyrimidine derivatives as PRC2 inhibitors for treating cancer and their preparation, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: 1,4-Dioxane ; 25 °C; 2 h, 80 °C
Referência
- Preparation of acylamino acid heterocyclyl amides for the treatment of BAF complex-related disorders, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 90 °C
Referência
- Piperidin-1-yl-N-pyridin-3-yl-2-oxoacetamide derivatives useful for the treatment of MTAP-deficient and/or MT-A accumulating cancers and their preparation, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C
Referência
- Process for preparation of compound having kinase inhibitory function and application thereof, World Intellectual Property Organization, , ,
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Raw materials
- 6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (>85%)
- Bis(pinacolato)diborane
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
- Pinacolborane
- Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl ester
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Preparation Products
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Literatura Relacionada
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
922718-57-8 (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline) Produtos relacionados
- 1805582-74-4(5-(Difluoromethyl)-3-fluoro-4-hydroxypyridine-2-carbonyl chloride)
- 213192-14-4(3-amino-2-(4-tert-butylcyclohexyl)propanoic Acid)
- 2229620-68-0(1-(2-fluoro-6-methoxy-4-methylphenyl)methylpiperazine)
- 2137998-98-0(5-(4-ethylphenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2034435-12-4(3-(1H-pyrazol-1-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide)
- 1427366-64-0(5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine)
- 706779-91-1(Pimavanserin)
- 2728726-16-5((3S)-3-(methanesulfonylmethyl)morpholine hydrochloride)
- 1219925-86-6(2-chloro-4-(isocyanatomethyl)-1-methoxybenzene)
- 2227773-57-9((2R)-1-(2,4-difluoro-6-methoxyphenyl)propan-2-ol)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:922718-57-8)2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):179.0/360.0
atkchemica
(CAS:922718-57-8)2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito